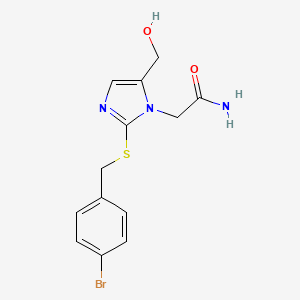

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

描述

This compound features a 1H-imidazole core substituted at position 2 with a 4-bromobenzylthio group and at position 5 with a hydroxymethyl moiety. Its molecular formula is C₁₄H₁₅BrN₃O₂S, with a molecular weight of 376.26 g/mol (calculated). Key structural attributes include:

- Hydroxymethyl group: Enhances solubility and offers hydrogen-bonding capability.

- Acetamide linker: Facilitates interactions with biological targets like enzymes or receptors.

属性

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2S/c14-10-3-1-9(2-4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSKCKIWERNTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2CC(=O)N)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide represents a novel class of organic molecules featuring an imidazole ring, a thioether linkage, and a hydroxymethyl group. These structural elements suggest potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its therapeutic potential.

Structural Overview

The unique structure of the compound is characterized by:

- Imidazole Ring: Known for diverse biological activities.

- Thioether Linkage: May enhance biological efficacy.

- Hydroxymethyl Group: Improves solubility and bioavailability.

This combination of functional groups may confer distinct pharmacological properties, making it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that compounds with imidazole scaffolds often exhibit antimicrobial activity. The presence of the thioether group in this compound could enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

Research on similar compounds suggests that imidazole derivatives can possess anticancer properties. The hydroxymethyl group may play a role in modulating cellular pathways involved in cancer progression. For instance, compounds with imidazole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of metal-dependent processes.

The proposed mechanism of action for this compound involves:

- Metal Ion Coordination: The imidazole ring may coordinate with metal ions, influencing enzymatic activities.

- Cellular Pathway Modulation: The compound may affect signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related molecules:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromobenzylthioimidazole | Contains bromobenzyl and thioether | Antimicrobial |

| Cyclopentylacetamide Derivatives | Similar acetamide structure | Analgesic properties |

| Hydroxymethylimidazoles | Hydroxymethyl group present | Anticancer activity |

This comparison highlights that while many compounds share structural features, the specific combination found in this compound may lead to unique biological activities not observed in others.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

- Anticancer Studies: Research has demonstrated that certain imidazole derivatives can selectively induce apoptosis in multidrug-resistant cancer cells. This suggests that the compound may also possess similar capabilities due to its structural characteristics .

- Antimicrobial Testing: In vitro tests have shown that compounds with thioether linkages exhibit enhanced antimicrobial properties compared to their non-thioether counterparts. This reinforces the potential for this compound to serve as an effective antimicrobial agent.

- Mechanistic Studies: Investigations into the mechanisms by which imidazole derivatives exert their effects have revealed interactions with various cellular targets, including enzymes and receptors involved in cell signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to structurally related imidazole, benzimidazole, and thiadiazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties

- Halogenated Groups : The 4-bromobenzylthio group in the target compound increases lipophilicity compared to 4-chlorobenzyl (5j, ΔlogP ~0.5) . Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems.

- Hydroxymethyl vs. Methylthio : The hydroxymethyl group in the target improves aqueous solubility (predicted logS ≈ -3.5) compared to methylthio derivatives (e.g., 8a, logS ≈ -4.2) .

- Acetamide Linker: Common in all analogs, but the target’s acetamide is directly attached to the imidazole, whereas in 5j and 8a, it connects to phenoxy or isoindoline groups, altering conformational flexibility .

Spectral Comparisons

- IR Spectroscopy: The target’s O-H stretch (3200–3600 cm⁻¹) distinguishes it from non-hydroxylated analogs like 2c (SH stretch at 2595 cm⁻¹) .

- NMR : Aromatic protons in the target’s 4-bromobenzyl group resonate near δ 7.3–7.7 ppm, similar to 2c (δ 7.52–7.77 ppm) but distinct from chlorinated analogs (e.g., 5j, δ 6.8–7.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。